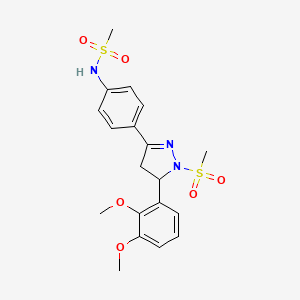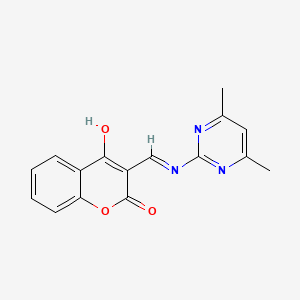
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione, also known as DMAD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMAD is a member of the class of compounds known as chromones, which are known to exhibit a wide range of biological activities. In
Mecanismo De Acción
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione exerts its biological effects by modulating various signaling pathways in cells. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway, which is involved in the degradation of cellular proteins.
Biochemical and Physiological Effects:
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to exhibit a wide range of biochemical and physiological effects in various cell types. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and are implicated in the development of various diseases, including cancer. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has several advantages and limitations for lab experiments. One of the main advantages of (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione is its ability to selectively target cancer cells while sparing normal cells. This makes (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione a potential candidate for anticancer therapy with minimal side effects. Another advantage of (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione is its ability to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of various inflammatory diseases. One of the limitations of (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Another limitation of (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione is its potential toxicity, which requires further investigation.
Direcciones Futuras
There are several future directions for (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione research. One potential direction is the development of (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione analogs with improved solubility and bioavailability. Another potential direction is the investigation of (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione's potential as a neuroprotective agent, as it has been shown to protect against oxidative stress in neuronal cells. Another potential direction is the investigation of (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione's potential as a therapeutic agent for metabolic diseases, as it has been shown to activate the AMPK pathway. Overall, (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has the potential to be a valuable tool in scientific research and a promising candidate for the development of novel therapeutic agents.
Métodos De Síntesis
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione can be synthesized using a variety of methods, but the most common approach involves the reaction between 4,6-dimethyl-2-aminopyrimidine and 2,4-dioxo-3-(E)-propenylchroman. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is then purified using column chromatography to yield (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione in high purity.
Aplicaciones Científicas De Investigación
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has also been shown to scavenge free radicals and protect against oxidative stress, which is implicated in the development of various diseases, including cancer. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for anticancer therapy.
Propiedades
IUPAC Name |
3-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-4-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-7-10(2)19-16(18-9)17-8-12-14(20)11-5-3-4-6-13(11)22-15(12)21/h3-8,20H,1-2H3/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWCJXLIUGZYLL-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=CC2=C(C3=CC=CC=C3OC2=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/C2=C(C3=CC=CC=C3OC2=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[(2,5-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2774898.png)
![1-[(4-cyclohexaneamidophenyl)methyl]-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2774902.png)
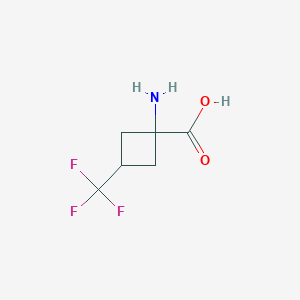
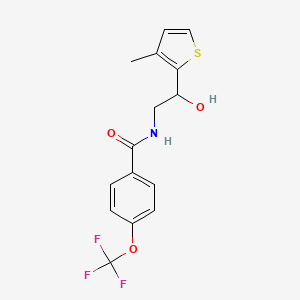


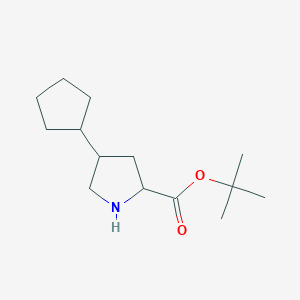
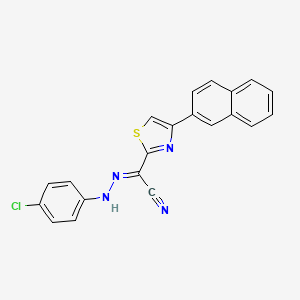

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2774915.png)


